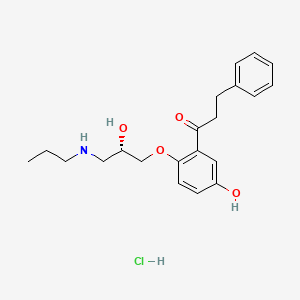
17-O-Acetyl 19-Normethandriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-O-Acetyl 19-Normethandriol is a synthetic androgenic steroid that has been extensively researched for its biochemical and physiological effects. It is a derivative of the hormone testosterone, which is responsible for the development and maintenance of male secondary sex characteristics. The synthesis method of 17-O-Acetyl 19-Normethandriol involves the modification of testosterone, which alters its chemical structure and enhances its anabolic properties.
Wirkmechanismus
The mechanism of action of 17-O-Acetyl 19-Normethandriol involves binding to androgen receptors in the body, which stimulates protein synthesis and increases muscle mass and strength. Additionally, 17-O-Acetyl 19-Normethandriol has been shown to enhance erythropoiesis, which increases the production of red blood cells and improves oxygen delivery to the muscles.
Biochemical and physiological effects:
The biochemical and physiological effects of 17-O-Acetyl 19-Normethandriol include increased muscle mass and strength, improved bone density, and enhanced erythropoiesis. Additionally, 17-O-Acetyl 19-Normethandriol has been shown to reduce body fat and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 17-O-Acetyl 19-Normethandriol in lab experiments include its potent anabolic properties, which make it a useful tool for studying muscle growth and development. Additionally, 17-O-Acetyl 19-Normethandriol has been shown to have fewer androgenic effects than testosterone, making it a safer alternative for research purposes. However, the limitations of using 17-O-Acetyl 19-Normethandriol in lab experiments include its potential for abuse and the ethical considerations surrounding the use of performance-enhancing drugs in research.
Zukünftige Richtungen
Future research on 17-O-Acetyl 19-Normethandriol should focus on its potential therapeutic applications, particularly in the treatment of medical conditions such as osteoporosis and muscle wasting. Additionally, further studies are needed to better understand the mechanism of action of 17-O-Acetyl 19-Normethandriol and its effects on various physiological systems. Finally, research should continue to explore the potential benefits and limitations of using 17-O-Acetyl 19-Normethandriol in lab experiments and its potential for abuse.
Synthesemethoden
The synthesis method of 17-O-Acetyl 19-Normethandriol involves the modification of testosterone by adding an acetyl group to the 17th carbon and a methyl group to the 19th carbon. This modification enhances the anabolic properties of the steroid while reducing its androgenic effects. The synthesis of 17-O-Acetyl 19-Normethandriol is typically achieved through chemical reactions involving testosterone and other reagents.
Wissenschaftliche Forschungsanwendungen
17-O-Acetyl 19-Normethandriol has been extensively researched for its anabolic properties and potential therapeutic applications. It has been shown to increase muscle mass and strength, improve bone density, and enhance erythropoiesis. Additionally, 17-O-Acetyl 19-Normethandriol has been investigated for its potential use in the treatment of various medical conditions, including osteoporosis, hypogonadism, and muscle wasting.
Eigenschaften
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLGPQGVDZCPB-CZUPSRJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724508 |
Source


|
| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-O-Acetyl 19-Normethandriol | |
CAS RN |
96059-83-5 |
Source


|
| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

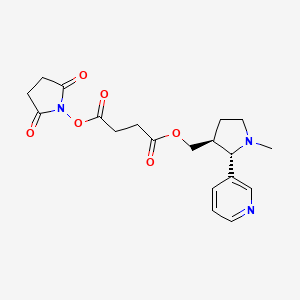
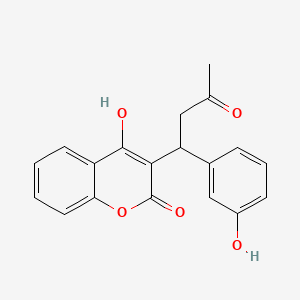
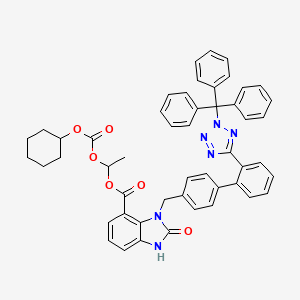

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)
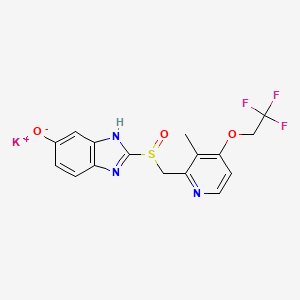
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)


![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
